molecular formula C12H19NO5 B6223154 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate CAS No. 2763740-86-7

1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate

Cat. No.: B6223154
CAS No.: 2763740-86-7
M. Wt: 257.28 g/mol
InChI Key: NGLLYSIZCDSUPO-LBPRGKRZSA-N
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Description

1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and formyl groups

Properties

CAS No.

2763740-86-7

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-14)9(15)17-4/h8H,5-7H2,1-4H3/t12-/m0/s1

InChI Key

NGLLYSIZCDSUPO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C=O)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The formyl group is then introduced via formylation reactions using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The tert-butyl and methyl groups may influence the compound’s hydrophobicity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
  • 1-tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

Comparison: 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxyl or bromo-fluoro groups) may exhibit different chemical and biological properties, making them suitable for various applications.

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